molecular formula C27H23N3O8S B12020161 prop-2-en-1-yl 2-{3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-{3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12020161
M. Wt: 549.6 g/mol
InChI Key: SDZXCRUESQGPBF-LSDHQDQOSA-N
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Description

ALLYL 2-[3-HYDROXY-4-(4-METHOXY-3-METHYLBENZOYL)-5-(4-NITROPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, nitro, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALLYL 2-[3-HYDROXY-4-(4-METHOXY-3-METHYLBENZOYL)-5-(4-NITROPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole and thiazole rings, followed by the introduction of the allyl, hydroxyl, methoxy, and nitro groups through various substitution and addition reactions. The final step involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: Various substitution reactions can occur at the aromatic rings and the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s structural features may allow it to interact with various biomolecules, making it a potential candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

Industry

In industry, the compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ALLYL 2-[3-HYDROXY-4-(4-METHOXY-3-METHYLBENZOYL)-5-(4-NITROPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. The compound’s overall structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ALLYL 2-[3-HYDROXY-4-(4-METHOXY-3-METHYLBENZOYL)-5-(4-NITROPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE apart from similar compounds is its unique combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H23N3O8S

Molecular Weight

549.6 g/mol

IUPAC Name

prop-2-enyl 2-[(3E)-3-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H23N3O8S/c1-5-12-38-26(34)24-15(3)28-27(39-24)29-21(16-6-9-18(10-7-16)30(35)36)20(23(32)25(29)33)22(31)17-8-11-19(37-4)14(2)13-17/h5-11,13,21,31H,1,12H2,2-4H3/b22-20+

InChI Key

SDZXCRUESQGPBF-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)[N+](=O)[O-])/O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)[N+](=O)[O-])O)OC

Origin of Product

United States

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